

How to improve the aqueous solubility of (+)-Darunavir for in vitro assays

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Compound of Interest

Compound Name: (+)-Darunavir

Cat. No.: B600882

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Technical Support Center: (+)-Darunavir Solubility for In Vitro Assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the aqueous solubility of **(+)-Darunavir** for successful in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of **(+)-Darunavir**?

A1: **(+)-Darunavir** is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability.^[1] Its aqueous solubility is pH-dependent and generally low, reported to be approximately 0.15 mg/mL at 20°C.^{[2][3]} This poor solubility can present significant challenges for in vitro studies, often leading to precipitation and inaccurate results.

Q2: Why does my Darunavir, dissolved in DMSO, precipitate when I add it to my aqueous assay buffer or cell culture medium?

A2: This is a common issue known as "solvent-shift" precipitation. Darunavir is highly soluble in organic solvents like dimethyl sulfoxide (DMSO), but when this concentrated DMSO stock is introduced into an aqueous environment, the DMSO rapidly disperses, and the local solvent

environment around the Darunavir molecules changes from organic to aqueous.[4][5] Since Darunavir has low aqueous solubility, it crashes out of the solution as a precipitate.[4]

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in most cell culture experiments should be kept as low as possible, ideally at or below 0.1%. [6][7] However, the tolerance can be cell-line dependent, so it is advisable to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect your specific cells.[6]

Q4: What are the main strategies to improve the aqueous solubility of Darunavir for in vitro assays?

A4: The primary strategies to enhance the aqueous solubility of Darunavir for experimental purposes include:

- Co-solvents: Using a water-miscible organic solvent, such as DMSO, to first dissolve the compound.
- pH Adjustment: Modifying the pH of the aqueous buffer to a range where Darunavir is more soluble.
- Complexation: Utilizing complexing agents like cyclodextrins to form more soluble inclusion complexes.[8][9][10]

Troubleshooting Guide

This guide addresses common problems encountered when preparing Darunavir solutions for in vitro assays.

Problem	Potential Cause	Troubleshooting Steps
Precipitation upon dilution of DMSO stock in aqueous buffer	Solvent-shift due to rapid dilution and low aqueous solubility of Darunavir. [4]	<p>1. Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. First, create an intermediate dilution in a mix of DMSO and your aqueous buffer, then further dilute to the final concentration.</p> <p>2. Vigorous Mixing: Add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion and minimize localized high concentrations.[4][5]</p> <p>3. Increase Serum Concentration: For cell-based assays, increasing the serum concentration in the medium can aid in solubilization due to the presence of proteins like albumin.[4]</p>
Inconsistent results between experiments	Variability in drug concentration due to precipitation or degradation.	<p>1. Fresh Solutions: Always prepare fresh working solutions of Darunavir for each experiment. Do not use previously prepared and stored diluted aqueous solutions.</p> <p>2. Visual Inspection: Before use, visually inspect all solutions for any signs of precipitation. If observed, the solution should be discarded.</p> <p>3. Consistent Protocol: Ensure a consistent and validated protocol is used</p>

for solution preparation across all experiments.

Low or no biological activity observed

The actual concentration of soluble Darunavir is much lower than the intended concentration due to precipitation.

1. Solubility Enhancement:
Employ one of the solubility enhancement techniques described in the experimental protocols section below (e.g., pH adjustment, cyclodextrin complexation).
2. Concentration Verification: If possible, quantify the concentration of soluble Darunavir in your final assay medium using an appropriate analytical method like HPLC.

Quantitative Data on Darunavir Solubility

The following tables summarize the solubility of Darunavir in various solvents and conditions.

Table 1: Solubility of Darunavir in Different Solvents

Solvent	Solubility	Reference
Water	~0.15 mg/mL (at 20°C)	[2][3]
DMSO	Up to 100 mg/mL	[6]
Ethanol	11 mg/mL	
Methanol	Very Soluble	[1]
Isopropanol	Very Soluble	[1]
Propylene Glycol (PG)	Very Soluble	[1]
Polyethylene Glycol 400 (PEG 400)	Very Soluble	[1]
Glycerol	Slightly Soluble (1.4-7 vol% from 25-130°C)	[1]

Table 2: Effect of β -Cyclodextrin Complexation on Darunavir Solubility

Medium	Fold Increase in Solubility	Reference
Purified Water (pH 8.0)	23x	
Acetate Buffer (0.05 M, pH 4.5)	28x	
Phosphate Buffer (0.2 M, pH 6.8)	22x	
Phosphate Buffer (0.05 M, 0.5% Tween, pH 3.0)	5x	

Experimental Protocols

Protocol 1: Preparation of a Darunavir Stock Solution in DMSO

- Materials:
 - (+)-Darunavir powder

- Anhydrous, high-purity DMSO
- Sterile, high-quality microcentrifuge tubes or vials

• Procedure:

1. Weigh the desired amount of Darunavir powder in a sterile tube.
2. Add the required volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM). It is recommended to use fresh DMSO as it can absorb moisture, which may reduce solubility.
3. Vortex or sonicate the solution until the Darunavir is completely dissolved. Visually inspect for any undissolved particles.
4. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Improving Darunavir Solubility using pH Adjustment

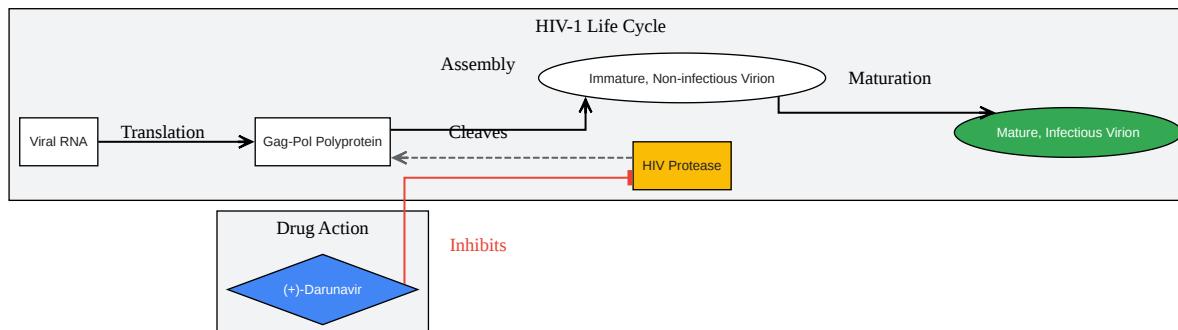
- Materials:
 - Darunavir
 - Appropriate buffer salts (e.g., for phosphate or acetate buffers)
 - Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
 - pH meter
- Procedure:
 1. Prepare a buffer solution at the desired pH. Darunavir's solubility is pH-dependent; it is a weak base and is generally more soluble at lower pH.
 2. Add an excess amount of Darunavir powder to the buffer solution.
 3. Stir the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

4. After reaching equilibrium, filter the solution through a 0.22 μm filter to remove undissolved solid.
5. Determine the concentration of dissolved Darunavir in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Protocol 3: Preparation of a Darunavir: β -Cyclodextrin Inclusion Complex (Freeze-Drying Method)

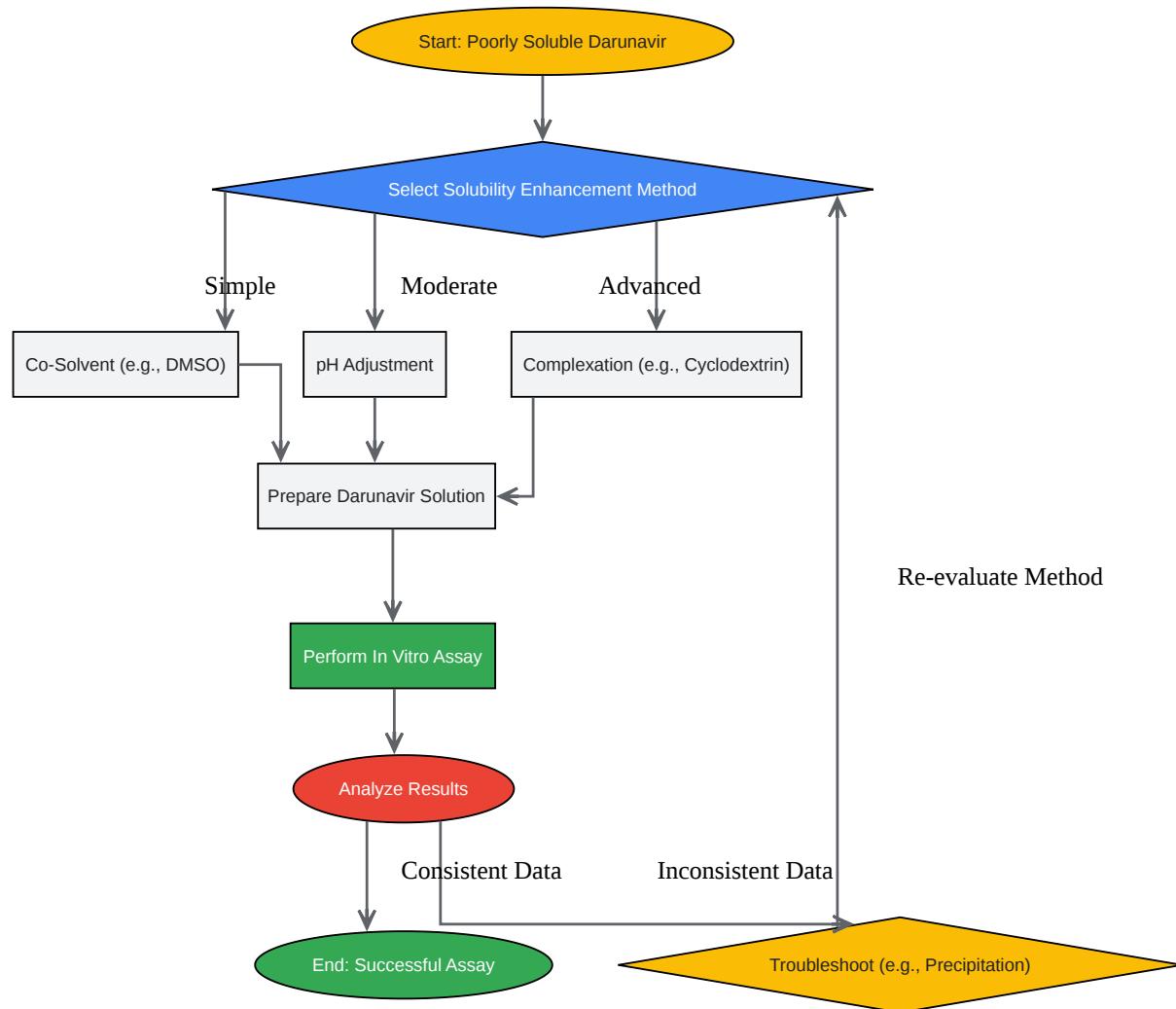
- Materials:
 - **(+)-Darunavir**
 - β -Cyclodextrin
 - Distilled water
 - Ultrasonic bath
 - Freeze-dryer
- Procedure:
 1. Dissolve β -Cyclodextrin in distilled water.
 2. Add Darunavir to the β -Cyclodextrin solution in a 1:1 molar ratio.
 3. Place the resulting solution in an ultrasonic bath for approximately 1 hour to facilitate complex formation.
 4. Freeze the solution at -40°C.
 5. Lyophilize (freeze-dry) the frozen solution to obtain a solid powder of the Darunavir: β -Cyclodextrin inclusion complex.
 6. The resulting powder can be dissolved in an aqueous buffer for use in in vitro assays.

Visualizations



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Caption: Mechanism of action of **(+)-Darunavir** in inhibiting HIV-1 maturation.

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Caption: Experimental workflow for selecting and applying a solubility enhancement technique.

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